Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans-
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Overview
Description
Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans-: is a chemical compound with the molecular formula C11H13NO2S It is a derivative of benzamide, where the amide nitrogen is substituted with a tetrahydro-4-hydroxy-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans- typically involves the reaction of benzoyl chloride with tetrahydro-4-hydroxy-3-thiophenemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, cis-: A stereoisomer with different spatial arrangement of atoms.
N-(4-hydroxytetrahydro-3-thienyl)benzamide: A compound with a similar structure but different functional groups.
Uniqueness
Benzamide, N-(tetrahydro-4-hydroxy-3-thienyl)-, trans- is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The trans- configuration may result in different interactions with molecular targets compared to its cis- counterpart .
Properties
IUPAC Name |
N-(4-hydroxythiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-10-7-15-6-9(10)12-11(14)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSEPZRRTWBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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